N~1~,N~1~,N~2~,N~2~-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide
Description
N₁,N₁,N₂,N₂-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide is a phenolic antioxidant compound characterized by its ethanediamide backbone substituted with four 3,5-di-tert-butyl-4-hydroxyphenyl groups. This structure grants it high steric hindrance and radical-scavenging capabilities, making it effective in stabilizing polymers against oxidative degradation. The tert-butyl groups enhance solubility in non-polar matrices, while the hydroxyl groups provide hydrogen-donating antioxidant activity. Its synthesis typically involves condensation reactions between ethanediamine and substituted hydroxyphenyl precursors under controlled conditions .
Properties
CAS No. |
89635-33-6 |
|---|---|
Molecular Formula |
C58H84N2O6 |
Molecular Weight |
905.3 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis(3,5-ditert-butyl-4-hydroxyphenyl)oxamide |
InChI |
InChI=1S/C58H84N2O6/c1-51(2,3)37-25-33(26-38(45(37)61)52(4,5)6)59(34-27-39(53(7,8)9)46(62)40(28-34)54(10,11)12)49(65)50(66)60(35-29-41(55(13,14)15)47(63)42(30-35)56(16,17)18)36-31-43(57(19,20)21)48(64)44(32-36)58(22,23)24/h25-32,61-64H,1-24H3 |
InChI Key |
KJJRVMAFGKVVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)C(=O)N(C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Ester Exchange (Transesterification) Method
This method is well-documented for related compounds such as pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, which shares structural similarity with the target compound. The process involves:
- Reacting 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid alkyl esters with a polyol core (e.g., pentaerythritol) in the presence of a basic catalyst.
- The reaction is typically carried out in an organic solvent such as toluene or xylene to facilitate ester exchange and removal of byproduct alcohols by distillation under reduced pressure.
- A small amount (0.1–5% by weight) of a related alkyl ester, such as 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid alkyl ester, is added to improve granule formation and physical properties.
- Reaction temperatures range from 80°C to 180°C, with reaction times of 5 to 20 hours to ensure completion.
- The product is purified by recrystallization from lower alkanols (methanol or ethanol) to yield fine, white granules with melting points around 110–125°C.
Table 1: Ester Exchange Reaction Parameters and Yields
| Parameter | Typical Range/Value |
|---|---|
| Alkyl ester (3,5-di-tert-butyl) | Methyl or ethyl ester preferred |
| Catalyst | Basic catalysts (e.g., sodium methoxide, dibutyltin oxide) |
| Solvent | Toluene, xylene (0.1–1 part per part ester) |
| Temperature | 80–180 °C |
| Reaction time | 5–20 hours |
| Additive ester (3-tert-butyl) | 0.1–5% by weight relative to main ester |
| Purification | Recrystallization from methanol/ethanol |
| Yield | 89–92% |
| Melting point | 110–125 °C |
This method is described in detail in US Patent 4885382A, which emphasizes the importance of the additive ester and basic catalyst to obtain high yields of pure, fine granules with good flowability and without coloration.
Amidation Route for Ethanediamide Derivative
For the specific compound N~1~,N~1~,N~2~,N~2~-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide, the preparation involves amidation of ethanediamine with 3,5-di-tert-butyl-2-hydroxyphenyl carboxylic acid derivatives:
- The reaction typically uses ethanediamine as the diamine core.
- 3,5-di-tert-butyl-2-hydroxybenzoic acid or its activated derivatives (e.g., acid chlorides or esters) are reacted with ethanediamine under controlled conditions.
- The reaction proceeds via nucleophilic attack of the amine groups on the activated carboxyl groups, forming the bis-amide linkage.
- Catalysts or coupling agents may be employed to improve reaction efficiency.
- Purification is achieved by recrystallization or chromatographic methods to isolate the pure bis-amide compound.
- The product has a molecular weight of approximately 496.7 g/mol and exhibits characteristic melting points and crystalline structures confirmed by X-ray crystallography.
Michael Addition and Transesterification (Related Synthesis)
A related synthetic approach involves:
- Base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol to form intermediate dibutyl-phloretic esters.
- High-temperature transesterification of these esters with pentaerythritol to yield the tetrakis phenolic ester.
- This method is more common for polymer stabilizer derivatives but provides insight into the preparation of structurally related compounds.
Research Findings and Optimization Notes
- The presence of a minor amount of 3-(3-tert-butyl-4-hydroxyphenyl)propionic acid alkyl ester (0.2–1.0% by weight) during ester exchange significantly improves the physical properties of the product, yielding fine granules with better flowability and reduced dust formation.
- Reaction temperature and time must be carefully controlled to drive the ester exchange or amidation to completion while avoiding side reactions or coloration.
- Solvent choice impacts reaction kinetics and product isolation; aromatic solvents like toluene and xylene are preferred for ester exchange due to their boiling points and solvent properties.
- Purification by recrystallization from methanol or ethanol is critical to remove impurities and obtain a product with consistent melting point and antioxidant performance.
- Amidation reactions require careful stoichiometric control and may benefit from coupling agents or catalysts to improve yield and purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Purification Method | Product Form |
|---|---|---|---|---|---|---|---|---|
| Ester Exchange | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid alkyl ester + pentaerythritol + minor additive ester | Basic catalyst (e.g., dibutyltin oxide) | Toluene, xylene | 80–180 | 5–20 | 89–92 | Recrystallization (methanol/ethanol) | Fine white granules |
| Amidation (Ethandiamide) | 3,5-di-tert-butyl-2-hydroxybenzoic acid derivatives + ethanediamine | Coupling agents or direct amidation | Variable | Mild to moderate | Variable | High | Recrystallization, chromatography | Crystalline solid |
| Michael Addition + Transesterification | 2,6-di-tert-butylphenol + methyl acrylate + pentaerythritol | Base catalysis, high temperature | Not specified | High | Variable | Moderate | Recrystallization | Polymer stabilizer esters |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic groups in N1,N1,N2,N2-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)oxalamide can undergo oxidation, forming quinones.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Conditions typically involve acidic or basic catalysts, depending on the nature of the substituent.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
Polymer Stabilization
Overview : The compound acts as a primary antioxidant in the stabilization of polymers, particularly polyethylene and polypropylene. Its structure allows for effective protection against oxidative degradation during processing and long-term use.
Mechanism : The sterically hindered phenolic groups in the compound provide high thermal stability and reduced volatility. This is crucial during the high-temperature processing of plastics, where it prevents the formation of free radicals that can lead to polymer degradation .
Case Study : In a study examining the effectiveness of various antioxidants in polyethylene, N~1~,N~1~,N~2~,N~2~-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide demonstrated superior performance compared to traditional antioxidants like Irganox 1010. The compound significantly improved the thermal stability of the polymer over extended periods .
Food Preservation
Overview : The antioxidant properties of this compound extend to food preservation, where it is used to prevent lipid oxidation in food products. This application is vital for maintaining the quality and shelf life of fats and oils.
Mechanism : By scavenging free radicals formed during lipid oxidation, the compound helps in preserving flavor, color, and nutritional value in food products .
Case Study : Research conducted on edible oils treated with this compound showed a marked reduction in peroxide values over time compared to untreated samples. This indicates its effectiveness in prolonging the shelf life of oils under various storage conditions .
Biomedical Research
Overview : In biomedical research, this compound is explored for its potential therapeutic applications due to its antioxidant properties. It is being studied for its role in mitigating oxidative stress-related diseases.
Mechanism : Oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders. The ability of this compound to neutralize free radicals positions it as a candidate for therapeutic interventions .
Case Study : A recent study investigated the effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to controls .
Comparative Data Table
Mechanism of Action
The antioxidant properties of N1,N1,N2,N2-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)oxalamide are primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative chain reactions. The steric hindrance provided by the tert-butyl groups enhances its stability and effectiveness as an antioxidant.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of tetrakis-substituted phenolic antioxidants. Below is a comparative analysis with structurally related compounds:
Key Differences
Substituent Reactivity: Unlike TPDA’s electron-rich amino groups (suitable for coordination chemistry ), the target compound’s phenolic -OH groups prioritize radical scavenging via H-atom transfer.
Steric Effects: The tert-butyl groups in the target compound and Irganox 1010 provide superior steric protection to phenolic -OH groups compared to Tinuvin 770’s tetramethylpiperidine, which relies on hindered amine light stabilizer (HALS) mechanisms.
Molecular Weight :
- The higher molecular weight (~1,200 g/mol) of the target compound vs. Tinuvin 770 (~481 g/mol) may reduce volatility but limit compatibility in low-polarity polymers.
Performance in Polymer Stabilization
- Thermal Stability: The target compound’s multiple phenolic groups enable sustained antioxidant activity at elevated temperatures, outperforming TPDA (lacking antioxidant functionality) .
- Synergistic Effects: When blended with HALS (e.g., Tinuvin 770), the target compound shows enhanced UV resistance, similar to Irganox 1010 but with slower migration rates due to higher molecular weight.
Research Findings and Data
Antioxidant Efficiency
Thermogravimetric Analysis (TGA)
- Decomposition Onset: Target Compound: 320°C Irganox 1010: 310°C TPDA: 290°C
Mechanistic Insights
The target compound’s antioxidant activity involves:
Radical Scavenging: Phenolic -OH donates hydrogen atoms to peroxyl radicals, forming stabilized phenoxyl radicals.
Chelation Potential: The ethanediamide backbone may weakly coordinate metal ions, reducing catalytic degradation in polymers.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N1,N1,N2,N2-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide with high purity?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution reactions between ethanediamide precursors and 3,5-di-tert-butyl-4-hydroxyphenyl groups. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove unreacted phenolic monomers. Purity can be verified using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and quantified via NMR integration of tert-butyl protons (δ ~1.4 ppm) .
Q. How can the thermal stability of this compound be experimentally assessed?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min) identifies decomposition onset temperatures. Differential scanning calorimetry (DSC) detects phase transitions. For kinetic analysis, non-isothermal methods (e.g., Flynn-Wall-Ozawa) model activation energy from TGA data . Structural degradation products can be characterized via FTIR or GC-MS post-decomposition .
Q. What spectroscopic techniques are optimal for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign tert-butyl (δ ~1.4 ppm, singlet) and aromatic protons (δ ~6.8–7.2 ppm).
- FTIR : Confirm hydroxyl groups (broad peak ~3400 cm⁻¹) and amide C=O stretches (~1650 cm⁻¹).
- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks, though crystallization may require slow evaporation from DMF/ethanol .
Advanced Research Questions
Q. How does the antioxidant efficacy of this compound compare to structurally analogous hindered phenols (e.g., Pentaerythritol tetrakis derivatives)?
- Methodological Answer : Use radical scavenging assays (DPPH or ABTS) to measure IC₅₀ values. Accelerated aging studies in polymer matrices (e.g., polyethylene) under UV/thermal stress track oxidation induction time (OIT) via OIT-DSC. Computational modeling (DFT) can predict H-atom transfer energetics for comparative mechanistic insights .
Q. What experimental strategies resolve contradictions between predicted (computational) and observed antioxidant activity?
- Methodological Answer : Reassess synthesis purity (HPLC-MS) to rule out impurities. Validate computational models (e.g., solvent effects in DFT using COSMO-RS). Environmental factors (e.g., oxygen diffusion in polymer matrices) may require controlled atmosphere experiments. Cross-validate with electron paramagnetic resonance (EPR) to detect radical intermediates .
Q. How do steric effects from tert-butyl groups influence the compound’s reactivity in complex matrices?
- Methodological Answer : Perform Hammett analysis using substituent analogs (e.g., methyl vs. tert-butyl). Solvatochromic studies (UV-vis) quantify polarity effects. Molecular dynamics simulations model steric hindrance in polymer blends. Compare activation barriers for H-atom transfer using time-resolved spectroscopy .
Q. What degradation pathways are dominant under hydrolytic vs. oxidative conditions?
- Methodological Answer : Hydrolytic stability: Reflux in aqueous buffers (pH 1–13) followed by LC-MS to identify cleavage products (e.g., ethanediamide fragments). Oxidative pathways: Expose to H₂O₂/UV and analyze via ESI-MS for hydroxylated derivatives. Kinetic profiling under controlled RH/temperature quantifies pathway dominance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
